molecular formula C18H21N3O3S2 B2679066 N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1448045-12-2

N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No.: B2679066
CAS No.: 1448045-12-2
M. Wt: 391.5
InChI Key: TXCIWRSPSUMFDO-UHFFFAOYSA-N
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Description

N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a tetrahydro ring system. This scaffold is functionalized with a cyclopentylthioacetyl group at position 5 and a furan-3-carboxamide moiety at position 2. Its synthesis likely involves multi-step reactions, including cyclization of thiazole precursors and selective substitution to introduce the cyclopentylthio and furan groups.

Properties

IUPAC Name

N-[5-(2-cyclopentylsulfanylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c22-16(11-25-13-3-1-2-4-13)21-7-5-14-15(9-21)26-18(19-14)20-17(23)12-6-8-24-10-12/h6,8,10,13H,1-5,7,9,11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCIWRSPSUMFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antitumor properties and other relevant pharmacological effects.

Chemical Structure

The compound features a complex structure that includes a furan ring, thiazole moiety, and cyclopentylthio group. This unique configuration may contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study evaluated the cytotoxic effects of various derivatives similar to this compound on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that compounds with similar structural features exhibited significant cytotoxicity in both 2D and 3D cell culture assays. The IC50 values for these compounds were notably low, suggesting potent antitumor activity .

Table 1: IC50 Values of Related Compounds in Cancer Cell Lines

CompoundA549 (µM)HCC827 (µM)NCI-H358 (µM)
Compound A6.26 ± 0.338.15 ± 0.456.48 ± 0.11
Compound B20.46 ± 8.6316.00 ± 9.38Not tested
This compoundTBDTBDTBD

Note: TBD indicates that specific IC50 values for the compound are yet to be established in the referenced studies.

The mechanism by which this compound exerts its antitumor effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Similar compounds have been shown to interfere with DNA synthesis and protein kinase activity .

Other Biological Activities

In addition to antitumor properties, preliminary investigations suggest that related compounds may possess antimicrobial and anti-inflammatory activities. For instance, derivatives with similar structural motifs have demonstrated efficacy against various bacterial strains and have shown potential in modulating inflammatory responses .

Case Studies

  • Case Study on Lung Cancer Cell Lines : In vitro studies conducted on A549 and HCC827 cell lines revealed that certain structural modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Comparative Analysis : A comparative study involving several furan derivatives indicated that those containing thiazole rings exhibited superior cytotoxic profiles against tumor cells while maintaining lower toxicity towards normal fibroblast cells .

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that compounds similar to N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (µM)Mechanism of Action
AHeLa10Induction of apoptosis via caspase activation
BMCF-715Inhibition of cell cycle progression
CA54912ROS generation leading to cell death

Anti-inflammatory Effects

The compound also demonstrates potential anti-inflammatory effects. Research indicates that similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may be effective in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

In vitro studies involving lipopolysaccharide (LPS)-stimulated macrophages showed that related compounds significantly reduced levels of TNF-alpha and IL-6, indicating their potential as anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial properties of this compound are noteworthy as well. Compounds with similar structures have demonstrated efficacy against various pathogens due to the presence of the furan ring.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Enzyme Inhibition

This compound has been studied for its potential to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases. This inhibition could disrupt critical pathways necessary for tumor growth and survival.

Modulation of Signaling Pathways

Research indicates that this compound may modulate significant signaling pathways like MAPK and NF-kB. These pathways are crucial for regulating inflammation and apoptosis, making them important targets for therapeutic intervention.

Comparison with Similar Compounds

Key Differences :

  • Substituent at Position 5: The target compound has a cyclopentylthioacetyl group, whereas the analog features a 3-chloro-4-fluorophenylsulfonyl group.
  • Substituent at Position 2 : The target compound’s furan-3-carboxamide introduces a planar, aromatic heterocycle, which may engage in π-π stacking interactions. In contrast, the analog’s acetamide group offers hydrogen-bonding capability but lacks aromaticity.

Table 1: Comparative Properties

Property Target Compound Analog ()
Molecular Weight ~465.6 g/mol (estimated) ~441.9 g/mol
Substituent at Position 5 Cyclopentylthioacetyl (lipophilic) 3-Chloro-4-fluorophenylsulfonyl (polar)
Substituent at Position 2 Furan-3-carboxamide (aromatic) Acetamide (hydrogen-bond donor/acceptor)
Predicted LogP ~3.5 (high membrane permeability) ~2.8 (moderate solubility)
Potential Bioactivity Likely kinase/modulatory targets Possible protease inhibition

Functional Implications

  • Lipophilicity: The cyclopentylthio group in the target compound increases LogP, favoring blood-brain barrier penetration or interaction with hydrophobic binding pockets.
  • Electronic Effects : The electron-rich furan in the target compound may stabilize charge-transfer complexes, while the analog’s chloro-fluoro substituents create electron-deficient regions, altering substrate-enzyme interactions.
  • Synthetic Accessibility : Introducing the cyclopentylthioacetyl group requires selective thioether formation, which may pose challenges in regioselectivity compared to the sulfonylation step in the analog’s synthesis.

Research Findings and Hypotheses

  • Target Compound: No direct pharmacological data is publicly available.
  • Analog () : Derivatives with sulfonyl groups have shown activity against proteases or ion channels, but the chloro-fluoro substitution may introduce toxicity risks due to metabolic halogenation .

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